molecular formula C17H21N3O5S2 B2974857 ethyl 2-(1-methanesulfonylpiperidine-2-amido)-1,3-benzothiazole-6-carboxylate CAS No. 1214837-34-9

ethyl 2-(1-methanesulfonylpiperidine-2-amido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2974857
CAS No.: 1214837-34-9
M. Wt: 411.49
InChI Key: QDYBEKNPXFADFG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a 1-methanesulfonylpiperidine-2-amido group and at position 6 with an ethyl carboxylate moiety. Its molecular formula is C₁₇H₂₁N₃O₅S₂, with a molecular weight of 411.49 g/mol (calculated based on analogous compounds in ).

Properties

IUPAC Name

ethyl 2-[(1-methylsulfonylpiperidine-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-3-25-16(22)11-7-8-12-14(10-11)26-17(18-12)19-15(21)13-6-4-5-9-20(13)27(2,23)24/h7-8,10,13H,3-6,9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYBEKNPXFADFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(1-methanesulfonylpiperidine-2-amido)-1,3-benzothiazole-6-carboxylate is a synthetic compound derived from the benzothiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in cancer therapy, anti-inflammatory effects, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzothiazole core structure, which is significant for its biological activity. The presence of the methanesulfonylpiperidine moiety enhances solubility and bioavailability.

Structural Formula

C15H18N2O4S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzothiazole derivatives, including:

  • Anticancer Activity : Compounds within this class have shown promising results against various cancer cell lines.
  • Anti-inflammatory Effects : They exhibit the ability to modulate inflammatory pathways.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities.

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells through several mechanisms:

  • Cell Proliferation Inhibition : this compound has been evaluated for its effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay revealed significant inhibition of cell growth at low micromolar concentrations .
  • Mechanistic Studies : Flow cytometry analyses indicated that this compound induces apoptosis in cancer cells by activating caspase pathways and disrupting the cell cycle . Western blotting further confirmed the downregulation of key survival signaling pathways, including AKT and ERK, which are critical in cancer cell proliferation and survival .
  • Case Studies : A study involving a series of benzothiazole derivatives reported that compounds similar to this compound exhibited IC50 values in the range of 1 to 4 µM against various cancer cell lines, indicating strong anticancer potential .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential in modulating inflammatory responses:

  • Cytokine Modulation : The compound significantly reduced levels of pro-inflammatory cytokines IL-6 and TNF-α in macrophage models (RAW264.7), suggesting its utility in treating inflammatory diseases .
  • In Vivo Studies : Animal models treated with benzothiazole derivatives demonstrated reduced inflammation markers and improved clinical scores in induced models of arthritis and colitis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

ParameterValue
SolubilityHigh
BioavailabilityModerate
MetabolismLiver (CYP450 pathway)
ExcretionRenal
ToxicityLow (in vitro studies)

Comparison with Similar Compounds

Ethyl 2-Acetamido-1,3-Benzothiazole-6-Carboxylate (CAS 74058-65-4)

  • Molecular Formula : C₁₂H₁₂N₂O₃S
  • Molecular Weight : 264.31 g/mol
  • Key Differences: The acetamido group at position 2 lacks the piperidine ring and methanesulfonyl modification.

Ethyl 2-(tert-Butoxycarbonylamino)-1,3-Benzothiazole-6-Carboxylate

  • Molecular Formula : C₁₆H₂₀N₂O₄S
  • Molecular Weight : 336.41 g/mol
  • Key Differences :
    • A tert-butoxycarbonyl (Boc) protecting group replaces the methanesulfonylpiperidine moiety.
    • The Boc group enhances stability during synthesis but requires deprotection for further functionalization, unlike the target compound’s ready-to-use sulfonamide.

Ethyl 2-[4-(Trifluoromethyl)Phenyl]-1,3-Benzothiazole-6-Carboxylate

  • Molecular Formula: C₁₈H₁₄F₃NO₂S
  • Molecular Weight : 373.37 g/mol
  • Key Differences :
    • A trifluoromethylphenyl group at position 2 introduces strong electron-withdrawing effects, contrasting with the target’s sulfonamide-piperidine hybrid.
    • The trifluoromethyl group enhances lipophilicity, whereas the methanesulfonylpiperidine may improve aqueous solubility via hydrogen bonding.

Sulfonamide-Functionalized Analogues

Ethyl 1-{2-[(Benzenesulfonyl)Amino]-1,3-Benzothiazole-6-Carbonyl}Piperidine-4-Carboxylate

  • Molecular Formula : C₂₃H₂₄N₄O₆S₂
  • Molecular Weight : 532.58 g/mol
  • Key Differences :
    • A benzenesulfonyl group replaces the methanesulfonyl moiety, increasing aromaticity and steric hindrance.
    • The larger substituent may reduce membrane permeability compared to the target compound.

2-(3,4-Dimethoxyphenoxy)Ethyl (2S)-1-[(2-Oxo-2,3-Dihydro-1,3-Benzothiazol-6-Yl)Sulfonyl]Piperidine-2-Carboxylate

  • Molecular Formula : C₂₃H₂₆N₂O₈S₂
  • Molecular Weight : 522.59 g/mol
  • Key Differences: A dihydrobenzothiazolone core and additional methoxyphenoxy group introduce distinct hydrogen-bonding and π-π stacking interactions. The target compound’s ethyl carboxylate at position 6 may confer better solubility than this analogue’s sulfonyl-piperidine linkage.

Structural and Conformational Analysis

  • Piperidine Puckering : The methanesulfonyl group in the target compound may influence the piperidine ring’s puckering amplitude (q) and phase angle (θ), as defined by Cremer and Pople’s coordinates.
  • Hydrogen Bonding : The sulfonamide group acts as a hydrogen-bond acceptor, differentiating it from acetamido or Boc-protected analogues.

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